3,4-DIETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE
Overview
Description
3,4-DIETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with diethoxy and pyrrol-1-yl groups
Preparation Methods
The synthesis of 3,4-DIETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzylamine intermediate: This involves the reaction of 4-(1H-pyrrol-1-yl)benzyl chloride with an appropriate amine under basic conditions.
Coupling with 3,4-diethoxybenzoic acid: The benzylamine intermediate is then coupled with 3,4-diethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
3,4-DIETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides to introduce different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-DIETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in cell culture studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in studies aimed at elucidating the mechanisms of action of various biological targets and pathways.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism or gene expression .
Comparison with Similar Compounds
3,4-DIETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE can be compared with similar compounds such as:
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar pyrrol-1-yl substitution but differs in the nature of the benzamide core and additional substituents.
4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: This compound features a thiazol-2-yl group instead of the benzyl group, leading to different chemical and biological properties.
4-(1H-pyrrol-1-yl)benzoic acid: This simpler compound lacks the diethoxy and benzyl substitutions, making it less complex but also less versatile in terms of applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3,4-diethoxy-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-26-20-12-9-18(15-21(20)27-4-2)22(25)23-16-17-7-10-19(11-8-17)24-13-5-6-14-24/h5-15H,3-4,16H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQZUHYFTMVNRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.